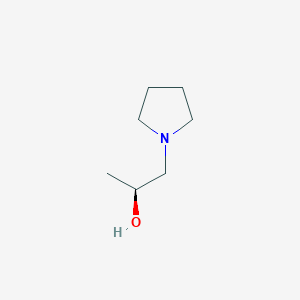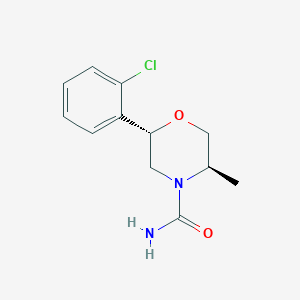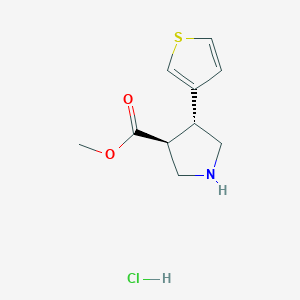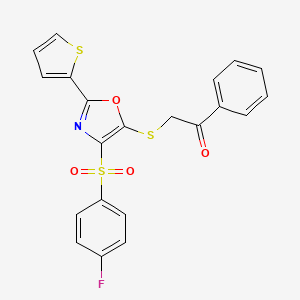![molecular formula C11H17N3O4 B2403442 2-[3-Methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazol-1-yl]acetic acid CAS No. 2248285-91-6](/img/structure/B2403442.png)
2-[3-Methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazol-1-yl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-Methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazol-1-yl]acetic acid is a synthetic organic compound with potential applications in various fields of science and industry. This compound features a pyrazole ring substituted with a methyl group and a tert-butoxycarbonyl (Boc) protected amino group, along with an acetic acid moiety. The presence of these functional groups makes it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-Methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazol-1-yl]acetic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic conditions.
Introduction of the Boc-protected amino group: The pyrazole intermediate is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to introduce the Boc-protected amino group.
Attachment of the acetic acid moiety: Finally, the Boc-protected pyrazole is reacted with bromoacetic acid or its ester derivative under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-[3-Methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazol-1-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The methyl group on the pyrazole ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The carboxylic acid moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Hydrochloric acid in methanol for Boc deprotection.
Major Products
Oxidation: 2-[3-Carboxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazol-1-yl]acetic acid.
Reduction: 2-[3-Methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazol-1-yl]ethanol.
Substitution: 2-[3-Methyl-4-amino-pyrazol-1-yl]acetic acid.
科学的研究の応用
2-[3-Methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazol-1-yl]acetic acid has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of specialty chemicals and materials with specific functional properties.
作用機序
The mechanism of action of 2-[3-Methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazol-1-yl]acetic acid depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and modulating their activity. The Boc-protected amino group can be deprotected to reveal a free amine, which can form hydrogen bonds and electrostatic interactions with target proteins, influencing their function.
類似化合物との比較
Similar Compounds
2-[3-Methyl-4-amino-pyrazol-1-yl]acetic acid: Similar structure but lacks the Boc protection, making it more reactive.
2-[3-Methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazol-1-yl]ethanol: Similar structure but with an alcohol group instead of a carboxylic acid.
2-[3-Carboxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazol-1-yl]acetic acid: Similar structure but with an additional carboxylic acid group.
Uniqueness
The uniqueness of 2-[3-Methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazol-1-yl]acetic acid lies in its combination of functional groups, which provides a balance of reactivity and stability. The Boc protection allows for selective deprotection and subsequent functionalization, making it a valuable intermediate in organic synthesis.
特性
IUPAC Name |
2-[3-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazol-1-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O4/c1-7-8(5-14(13-7)6-9(15)16)12-10(17)18-11(2,3)4/h5H,6H2,1-4H3,(H,12,17)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAQFDFLYOBQPSR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1NC(=O)OC(C)(C)C)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-methylphenyl)-2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B2403360.png)
![11-acetyl-5-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2403361.png)
![N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2403362.png)
![[(1R,5S)-6-Bicyclo[3.1.0]hexanyl]methanamine](/img/structure/B2403364.png)
![N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide](/img/structure/B2403365.png)




![(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-(2-fluorophenyl)prop-2-enamide](/img/structure/B2403370.png)
![(3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B2403373.png)
![Methyl 3-({2-[(2-{[(4-chlorophenyl)sulfonyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B2403374.png)
![2,4-dichloro-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2403378.png)
